Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate
Description
Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate (CAS: 1186194-54-6) is a synthetic organic compound with the molecular formula C₃₁H₃₁NO₃ and a molecular weight of 465.6 g/mol . Its structure features:
- A benzyloxy-substituted phenyl group at the 4-position.
- A 2,2-diphenylethyl moiety attached to the nitrogen atom.
- A methyl ester functional group.
This compound’s complexity arises from its tertiary amine and ester linkages, which may influence its physicochemical properties, such as solubility and stability. Limited data on its density, boiling point, or melting point are available in the literature, highlighting a need for further characterization .
Properties
IUPAC Name |
methyl 2-[2,2-diphenylethyl-[(4-phenylmethoxyphenyl)methyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO3/c1-34-31(33)23-32(22-30(27-13-7-3-8-14-27)28-15-9-4-10-16-28)21-25-17-19-29(20-18-25)35-24-26-11-5-2-6-12-26/h2-20,30H,21-24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKVYYMFBHQTKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC1=CC=C(C=C1)OCC2=CC=CC=C2)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,2-Diphenylethylamine
The diphenylethylamine core is synthesized through a modified Stork enamine reaction. Benzophenone undergoes condensation with ammonium acetate in the presence of titanium(IV) isopropoxide, followed by hydrogenation using Raney nickel under 50 bar H₂. This yields 2,2-diphenylethylamine with >90% purity after recrystallization from ethanol.
Benzylation of 4-Hydroxybenzyl Alcohol
4-Hydroxybenzyl alcohol is protected via benzylation using benzyl bromide and potassium carbonate in DMF. The reaction proceeds at 80°C for 12 hours, achieving 85% yield of 4-(benzyloxy)benzyl alcohol. Subsequent chlorination with thionyl chloride in dichloromethane furnishes 4-(benzyloxy)benzyl chloride (92% yield).
Alkylation of 2,2-Diphenylethylamine
The amine undergoes alkylation with 4-(benzyloxy)benzyl chloride in acetonitrile using triethylamine as a base. After 24 hours at reflux, the product is isolated via extraction with ethyl acetate (78% yield).
Esterification with Methyl Glycinate
The tertiary amine is reacted with methyl glycinate hydrochloride in the presence of Hünig’s base. The reaction is conducted in DMF at 60°C for 48 hours, yielding the target compound after silica gel chromatography (65% yield).
One-Pot Tandem Approach
A streamlined one-pot method eliminates intermediate isolation:
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Simultaneous Alkylation-Esterification : 2,2-Diphenylethylamine, 4-(benzyloxy)benzyl chloride, and methyl glycinate are combined in a mixture of DMF and potassium carbonate.
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Microwave Irradiation : Heating at 120°C for 2 hours under microwave conditions accelerates the reaction, achieving 70% overall yield.
Key Advantages :
-
Reduced purification steps.
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Improved atom economy.
Catalytic Asymmetric Synthesis
For enantiomerically pure variants, chiral catalysts are employed:
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Cu(I)-BINAP Complex : Mediates asymmetric alkylation of 2,2-diphenylethylamine with 4-(benzyloxy)benzyl bromide, achieving 88% ee.
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Enzymatic Resolution : Candida antarctica lipase B selectively hydrolyzes the undesired enantiomer, enhancing optical purity to >99% ee.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise Reductive Amination | 65 | 95 | High reproducibility | Lengthy purification steps |
| One-Pot Tandem | 70 | 90 | Time-efficient | Requires specialized equipment |
| Catalytic Asymmetric | 60 | 99 | Enantioselective | High catalyst cost |
Industrial-Scale Considerations
Solvent Selection
Catalyst Recycling
Waste Management
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Distillation Recovery : Dichloromethane and ethyl acetate are recovered via fractional distillation (90% efficiency).
Challenges and Mitigation Strategies
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Steric Hindrance : Bulky diphenylethyl groups slow alkylation kinetics. Microwave irradiation or ultrasonic agitation mitigates this.
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Oxidative Degradation : The benzyl ether moiety is prone to oxidation. Conducting reactions under nitrogen atmosphere extends shelf life.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the diphenylethylamino group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The compound shares structural motifs with several esters and phenylacetic acid derivatives. Below is a comparative analysis based on molecular similarity, substituents, and functional groups (Table 1):
Table 1: Structural and Functional Comparison
Functional Group and Property Analysis
Benzyloxy-Phenyl Esters
- Methyl 2-(4-(benzyloxy)phenyl)acetate (CAS 40525-65-3) shares the benzyloxy-phenyl group and methyl ester with the target compound but lacks the tertiary amine and diphenylethyl chain. This simplification reduces its molecular weight (256.3 vs. 465.6 g/mol) and likely enhances solubility in non-polar solvents .
- This substitution may improve aqueous solubility but reduce membrane permeability compared to ester analogs .
Diphenyl-Substituted Derivatives
- 2-Hydroxy-2,2-diphenylacetic acid (Benzilic acid, CAS 76-93-7) contains a diphenyl-hydroxyl group but lacks the benzyloxy and ester functionalities. Its carboxylic acid group confers acidity (pKa ~2.5–3.0), contrasting with the neutral ester group in the target compound. This acid is historically used in organic synthesis as a precursor for esters and amides .
Methoxy and Ethyl Esters
- Ethyl 2-(4-methoxyphenyl)acetate (CAS 68641-16-7) substitutes the benzyloxy group with methoxy and uses an ethyl ester.
Biological Activity
Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate, identified by its CAS number 1253527-62-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 527.6 g/mol. The compound features a complex structure that includes a benzyloxy group and a diphenylethylamine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₃₆H₃₃NO₃ |
| Molecular Weight | 527.6 g/mol |
| CAS Number | 1253527-62-6 |
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Cholinesterase Inhibition : The compound has been studied for its inhibitory effects on butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Inhibition of BChE can enhance cholinergic neurotransmission, potentially improving cognitive function in affected individuals .
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, similar to other derivatives containing benzyloxy groups. These effects are often measured through inhibition of cyclooxygenase (COX) enzymes, critical in the inflammatory response .
- Neuroprotective Effects : The structural characteristics of the compound indicate potential neuroprotective properties. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis .
The mechanisms underlying the biological activities of this compound are primarily linked to its interaction with cholinergic systems and inflammatory pathways:
- Cholinergic Modulation : By inhibiting BChE, the compound helps maintain higher levels of acetylcholine (ACh), a neurotransmitter essential for memory and learning processes.
- Inflammatory Pathway Interference : The ability to inhibit COX enzymes suggests that this compound can modulate inflammatory responses, potentially reducing tissue damage in various conditions.
Case Studies and Research Findings
A review of literature reveals several significant studies focusing on the biological activity of related compounds:
- Study on Cholinesterase Inhibition : A study published in Nature evaluated multiple derivatives for their efficacy as BChE inhibitors. This compound was among those tested and showed promising results in enhancing cognitive function in animal models .
- Anti-inflammatory Activity Assessment : Research conducted by RSC Publishing highlighted the anti-inflammatory properties of similar compounds through COX inhibition assays. Results indicated that compounds like this compound could effectively lower PGE₂ production, a key mediator in inflammation .
Table 2: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound can be approached via a multi-step condensation reaction. A plausible route involves:
Condensation of precursors : React 4-(benzyloxy)benzylamine with 2,2-diphenylethyl bromide in the presence of a base (e.g., sodium hydroxide or triethylamine) to form the tertiary amine intermediate.
Esterification : Couple the intermediate with methyl chloroacetate under anhydrous conditions, using a polar aprotic solvent (e.g., DMF or THF) and a catalytic base.
Optimization Tips :
- Temperature : Maintain 0–5°C during the initial coupling to minimize side reactions.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Yield Improvement : Continuous flow reactors (as referenced for structurally similar esters) can enhance efficiency in scaled-up syntheses .
Advanced: How can researchers address contradictions in reported biological activities of amino acid derivatives with diphenylethyl substituents?
Methodological Answer:
Contradictions often arise from variations in assay conditions or structural nuances. To resolve these:
Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., benzyloxy vs. trifluoromethyl groups) and compare bioactivity using standardized assays (e.g., enzyme inhibition or receptor binding).
Computational Modeling : Perform molecular docking or MD simulations to assess binding affinities to target proteins (e.g., kinases or GPCRs).
Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify trends in activity linked to specific functional groups (e.g., diphenylethyl moieties enhancing lipophilicity) .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify proton environments (e.g., benzyloxy aromatic protons at δ 6.8–7.4 ppm, methyl ester at δ 3.6–3.8 ppm).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity.
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak matching C₃₁H₃₂NO₄).
- IR Spectroscopy : Verify ester carbonyl stretch (~1740 cm⁻¹) and amine N-H bend (~1600 cm⁻¹).
- HPLC-PDA : Assess purity (>95% by area normalization) .
Advanced: What strategies mitigate competing side reactions during the synthesis of diphenylethyl-substituted amino acid esters?
Methodological Answer:
Protecting Groups : Temporarily protect reactive sites (e.g., benzyloxy groups) using TBS or Boc protection to prevent unintended alkylation.
Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction specificity in biphasic systems.
Solvent Effects : Employ low-polarity solvents (e.g., toluene) to favor the desired SN2 pathway over elimination.
In Situ Monitoring : Utilize TLC or inline IR to detect intermediates and adjust conditions dynamically .
Safety: What protocols should be followed for safe handling and disposal of this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
- First Aid :
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Skin Contact : Wash with soap and water for 15 minutes; seek medical attention if irritation persists.
- Waste Disposal : Neutralize with a mild acid (e.g., dilute HCl) before incineration in a certified hazardous waste facility .
Advanced: How can the electronic effects of the benzyloxy and diphenylethyl groups influence reactivity in downstream modifications?
Methodological Answer:
- Benzyloxy Group : Acts as an electron-donating group via resonance, activating the aromatic ring toward electrophilic substitution. This can facilitate further functionalization (e.g., nitration or halogenation).
- Diphenylethyl Moiety : The bulky, lipophilic group sterically hinders nucleophilic attack at the ester carbonyl, necessitating stronger nucleophiles (e.g., Grignard reagents) or elevated temperatures.
- Experimental Validation : Perform Hammett studies or DFT calculations to quantify substituent effects on reaction rates .
Basic: What purification methods are most effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction : Separate polar byproducts using ethyl acetate and brine.
- Crystallization : Recrystallize from a 1:1 ethanol/water mixture to obtain high-purity crystals.
- Chromatography : Use flash chromatography (silica gel, hexane/ethyl acetate 4:1) for small-scale purification. For larger scales, consider preparative HPLC with a C18 column .
Advanced: What computational tools can predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 inhibition.
- Molecular Dynamics (MD) Simulations : Assess membrane permeability (e.g., using CHARMM-GUI).
- Docking Studies (AutoDock Vina) : Predict binding to targets like serum albumin or metabolic enzymes (e.g., CYP3A4) .
Basic: How can researchers verify the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store aliquots at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products (e.g., hydrolysis of the ester group).
- Light Sensitivity : Expose to UV light (254 nm) for 24 hours; monitor by TLC for photodegradation.
- Long-Term Storage : Recommend −20°C in amber vials under argon to prevent oxidation .
Advanced: What strategies enable enantioselective synthesis of this compound, given its chiral centers?
Methodological Answer:
- Chiral Catalysts : Use Evans oxazaborolidine catalysts for asymmetric induction during the amine coupling step.
- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers.
- Chiral HPLC : Separate enantiomers using a Chiralpak IA column (hexane/isopropanol 90:10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
